4-Nitrophenyl 2-Acetamido-2-deoxy-4-O-|A-L-fucopyranosyl)-|A-D-glucopyranoside
Overview
Description
4-Nitrophenyl 2-Acetamido-2-deoxy-4-O-(α-L-fucopyranosyl)-β-D-glucopyranoside is a synthetic compound extensively studied in the field of biomedicine. The compound’s molecular formula is C20H28N2O12, and it has a molecular weight of 488.44 g/mol.
Mechanism of Action
Target of Action
The primary target of 4-Nitrophenyl 2-Acetamido-2-deoxy-4-O-(α-L-fucopyranosyl)-α-D-glucopyranoside is the enzyme N-acetylgalactosaminidase . This enzyme plays a crucial role in the metabolism of complex carbohydrates.
Mode of Action
The compound acts as a substrate for N-acetylgalactosaminidase . It interacts with the enzyme, leading to its cleavage and the release of a 4-nitrophenol moiety . This interaction results in a change in the enzyme’s activity, which can be measured by monitoring the release of 4-nitrophenol.
Biochemical Pathways
The action of 4-Nitrophenyl 2-Acetamido-2-deoxy-4-O-(α-L-fucopyranosyl)-α-D-glucopyranoside affects the glycosaminoglycan degradation pathway . This pathway is responsible for the breakdown of complex carbohydrates in the body. The downstream effects of this interaction can influence various biological processes, including cellular communication and extracellular matrix structure.
Pharmacokinetics
Like many similar compounds, its bioavailability is likely to be influenced by factors such as absorption rate, distribution within the body, metabolism, and excretion .
Result of Action
The action of 4-Nitrophenyl 2-Acetamido-2-deoxy-4-O-(α-L-fucopyranosyl)-α-D-glucopyranoside results in the production of a yellow solution when the β-amino glucoside substrate is cleaved . This is particularly useful for the detection and characterization of N-acetylgalactosaminidase activity in various biological samples .
Action Environment
The action, efficacy, and stability of 4-Nitrophenyl 2-Acetamido-2-deoxy-4-O-(α-L-fucopyranosyl)-α-D-glucopyranoside can be influenced by various environmental factors. These may include pH, temperature, and the presence of other molecules that can interact with the compound or its target enzyme .
Preparation Methods
Synthetic Routes and Reaction Conditions: The preparation of 4-Nitrophenyl 2-Acetamido-2-deoxy-4-O-(α-L-fucopyranosyl)-β-D-glucopyranoside involves a combination of chemical and biocatalytic steps. One method includes the chemical synthesis of an anomeric mixture followed by selective removal of the β-anomer using specific enzymatic hydrolysis . Fungal β-N-acetylhexosaminidase from Penicillium oxalicum is used due to its high chemo- and regioselectivity towards the β-anomeric N-acetylgalactosamine derivative .
Industrial Production Methods: Industrial production of this compound can be scaled up using cGMP synthesis workshops, ensuring high purity and quality. The production process involves cleanroom environments ranging from Class 100 to Class 100,000.
Chemical Reactions Analysis
Types of Reactions: 4-Nitrophenyl 2-Acetamido-2-deoxy-4-O-(α-L-fucopyranosyl)-β-D-glucopyranoside undergoes various chemical reactions, including hydrolysis and enzymatic reactions. It is commonly used as a substrate to detect and characterize enzymes such as α-N-acetylgalactosaminidase .
Common Reagents and Conditions: The enzymatic hydrolysis of this compound involves reagents like β-N-acetylhexosaminidase and specific conditions such as optimal pH and temperature to ensure high activity and selectivity .
Major Products Formed: The major product formed from the enzymatic hydrolysis of this compound is 4-nitrophenolate, which can be measured spectrophotometrically at 405 nm .
Scientific Research Applications
4-Nitrophenyl 2-Acetamido-2-deoxy-4-O-(α-L-fucopyranosyl)-β-D-glucopyranoside is widely used in scientific research for its applications in chemistry, biology, medicine, and industry. It serves as a crucial tool for researchers to explore disease mechanisms and develop innovative therapeutic strategies. The compound is particularly valuable in the study of enzyme activities and the development of diagnostic tools .
Comparison with Similar Compounds
Similar Compounds:
- 4-Nitrophenyl 2-acetamido-2-deoxy-β-D-glucopyranoside
- p-Nitrophenyl N-acetyl-β-D-glucosaminide
- 4-Nitrophenyl N-acetyl-β-D-glucosaminide
Uniqueness: Compared to similar compounds, 4-Nitrophenyl 2-Acetamido-2-deoxy-4-O-(α-L-fucopyranosyl)-β-D-glucopyranoside is unique due to its specific structure, which includes the α-L-fucopyranosyl moiety. This structural feature enhances its selectivity and efficacy in enzymatic reactions, making it a valuable tool in biochemical research.
Properties
IUPAC Name |
N-[(2S,3R,4R,5S,6R)-4-hydroxy-6-(hydroxymethyl)-2-(4-nitrophenoxy)-5-[(2S,3S,4R,5S,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-3-yl]acetamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H28N2O12/c1-8-14(25)16(27)17(28)20(31-8)34-18-12(7-23)33-19(13(15(18)26)21-9(2)24)32-11-5-3-10(4-6-11)22(29)30/h3-6,8,12-20,23,25-28H,7H2,1-2H3,(H,21,24)/t8-,12+,13+,14+,15+,16+,17-,18+,19+,20-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JQGZMRCVWYGGHU-PIRDJKQGSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(C(C(C(O1)OC2C(OC(C(C2O)NC(=O)C)OC3=CC=C(C=C3)[N+](=O)[O-])CO)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1[C@H]([C@H]([C@@H]([C@@H](O1)O[C@@H]2[C@H](O[C@H]([C@@H]([C@H]2O)NC(=O)C)OC3=CC=C(C=C3)[N+](=O)[O-])CO)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H28N2O12 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701120478 | |
Record name | 4-Nitrophenyl 2-(acetylamino)-2-deoxy-4-O-(6-deoxy-α-L-galactopyranosyl)-β-D-glucopyranoside | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701120478 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
488.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
259143-52-7 | |
Record name | 4-Nitrophenyl 2-(acetylamino)-2-deoxy-4-O-(6-deoxy-α-L-galactopyranosyl)-β-D-glucopyranoside | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=259143-52-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-Nitrophenyl 2-(acetylamino)-2-deoxy-4-O-(6-deoxy-α-L-galactopyranosyl)-β-D-glucopyranoside | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701120478 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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